1,1-Dichloroacetone Exhibits a >100-fold Higher Enol Content (pKEnol = 4.9) Compared to its Symmetrical Isomer 1,3-Dichloroacetone (pKEnol = 2.0)
The enol content, a critical determinant of reactivity in condensation and alkylation reactions, differs by over two orders of magnitude between the two dichloroacetone isomers. The pKEnol for 1,1-dichloroacetone is reported as 4.9, while that for 1,3-dichloroacetone is 2.0 [1]. A lower pKEnol indicates a greater proportion of the more reactive enol tautomer at equilibrium, making 1,3-dichloroacetone far more prone to reactions proceeding through this pathway. This quantitative difference provides a direct, measurable basis for selecting 1,1-dichloroacetone when lower enolate-mediated reactivity is required.
| Evidence Dimension | pKEnol (Equilibrium Enol Content) |
|---|---|
| Target Compound Data | 4.9 |
| Comparator Or Baseline | 1,3-Dichloroacetone (pKEnol = 2.0) |
| Quantified Difference | Δ = 2.9 log units (>800-fold difference in equilibrium constant) |
| Conditions | Derived from pKa estimation based on kinetics of oxygen-base-catalyzed enolization [1] |
Why This Matters
This >100-fold difference in enol content is a primary factor dictating reaction pathways, enabling a user to choose 1,1-dichloroacetone for reactions requiring a more controlled, less enolate-driven mechanism, thereby improving selectivity and yield.
- [1] Guthrie, J.P.; Cossar, J., The enol content of simple carbonyl compounds: an approach based upon pKa estimation, Can. J. Chem., 1979, 57, 11, 1436-1445. View Source
